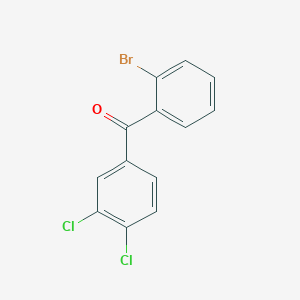

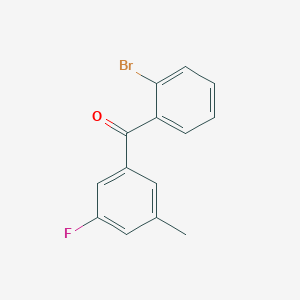

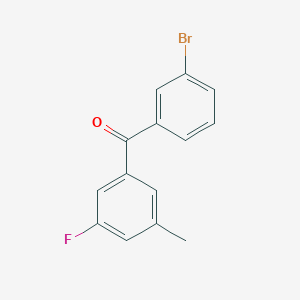

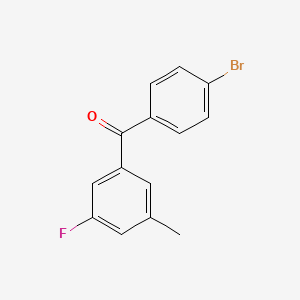

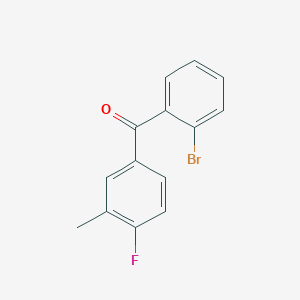

4'-Azetidinomethyl-2,4-dichlorobenzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidinones, also known as β-lactams, are a class of compounds that have garnered significant interest due to their biological activities and their role as key intermediates in the synthesis of various antibiotics. While the provided papers do not directly discuss 4'-Azetidinomethyl-2,4-dichlorobenzophenone, they do provide insights into the chemistry of azetidinones and related structures, which can be extrapolated to understand the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of azetidinone derivatives can involve various strategies, including halogenative cyclization and homologation techniques. For instance, the chlorinative cyclization of 4-(2-benzothiazolyldithio)azetidinones into 2β-(chloromethyl)penams is achieved by treatment with aqueous sodium nitrite in a two-layer solution . Additionally, a four-carbon homologation of a 4-formyl-substituted azetidinone has been reported, which is a key step in the total synthesis of carbacephem antibiotics . These methods highlight the versatility of azetidinone chemistry and suggest potential pathways for the synthesis of 4'-Azetidinomethyl-2,4-dichlorobenzophenone.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have been used to determine the torsional angles between phenyl rings in certain azetidinone compounds, which are important for their antiproliferative activity . Although the specific molecular structure of 4'-Azetidinomethyl-2,4-dichlorobenzophenone is not discussed, the general principles of steric and electronic effects in azetidinones can be applied to predict its molecular conformation and potential interactions with biological targets.

Chemical Reactions Analysis

Azetidinones are known to undergo various chemical reactions, which are essential for their transformation into pharmacologically active agents. The papers describe the synthesis of azetidinone derivatives and their subsequent biochemical evaluation, indicating that these compounds can be further modified to enhance their biological properties . The reactivity of azetidinones, such as the ability to form stable crystalline solids and undergo deblocking of protecting groups, is also noted . These reactions are relevant to the chemical manipulation of 4'-Azetidinomethyl-2,4-dichlorobenzophenone for potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinones, such as solubility, stability, and crystallinity, are important for their practical use in drug development. One of the papers describes the synthesis of a stable crystalline solid that is a synthetic equivalent of 4-(2-oxoethyl)azetidin-2-one . This suggests that azetidinones can be designed to have desirable physical properties for handling and formulation. The physical and chemical properties of 4'-Azetidinomethyl-2,4-dichlorobenzophenone would likely be influenced by its azetidinone core as well as the dichlorobenzophenone moiety, affecting its solubility, stability, and reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activity

A significant application of azetidinone derivatives has been in the synthesis and biochemical evaluation of compounds with potent antiproliferative properties. For instance, a study by Greene et al. (2016) investigated the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with high antiproliferative activity against breast cancer cells. These compounds were found to inhibit tubulin polymerization, disrupt microtubular structure, and induce apoptosis, showing promise as antitumor agents (Greene et al., 2016).

Antimicrobial and Cytotoxic Activities

Another application involves the synthesis of azetidinone derivatives for their antimicrobial and cytotoxic activities. Keri et al. (2009) synthesized a series of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives and screened them for in vitro antibacterial and antifungal activities. Some compounds showed excellent antimicrobial activity, and certain derivatives displayed potent cytotoxic activity against Artemia salina (Keri et al., 2009).

Preparation and Characterization of CC'N-Osmium Complexes

Azetidinones have also been utilized as precursors for the preparation of pincer ligands for metal complexes. Casarrubios et al. (2015) reported the metal-promoted degradation of 2-azetidinones to afford CC'N-pincer ligands, demonstrating the versatility of azetidinones in synthesizing complexes with potential catalytic applications (Casarrubios et al., 2015).

Synthesis and Biological Evaluation of Schiff’s Bases and 2-Azetidinones

Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, evaluating them for potential antidepressant and nootropic activities. This study highlights the potential of azetidinone derivatives in the development of central nervous system active agents (Thomas et al., 2016).

Eigenschaften

IUPAC Name |

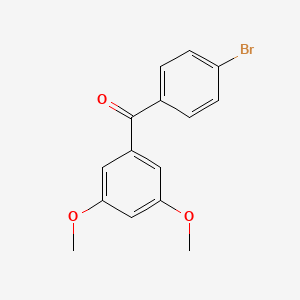

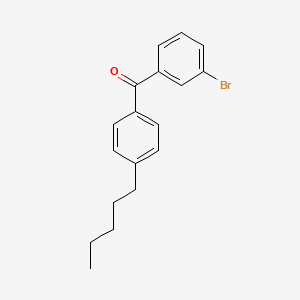

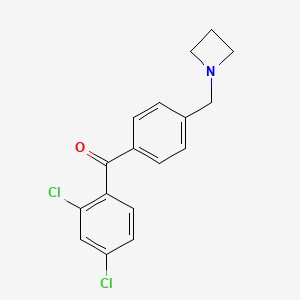

[4-(azetidin-1-ylmethyl)phenyl]-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2NO/c18-14-6-7-15(16(19)10-14)17(21)13-4-2-12(3-5-13)11-20-8-1-9-20/h2-7,10H,1,8-9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNOUUGCFHINAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642822 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Azetidinomethyl-2,4-dichlorobenzophenone | |

CAS RN |

898756-96-2 |

Source

|

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.